molecular formula C8H16O3 B8760754 (3,3-Dimethoxycyclopentyl)methanol

(3,3-Dimethoxycyclopentyl)methanol

Cat. No.: B8760754
M. Wt: 160.21 g/mol
InChI Key: AOJSAFIEHWLKCG-UHFFFAOYSA-N
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Description

(3,3-Dimethoxycyclopentyl)methanol is a useful research compound. Its molecular formula is C8H16O3 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

(3,3-dimethoxycyclopentyl)methanol

InChI

InChI=1S/C8H16O3/c1-10-8(11-2)4-3-7(5-8)6-9/h7,9H,3-6H2,1-2H3

InChI Key

AOJSAFIEHWLKCG-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC(C1)CO)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 3,3-dimethoxycyclopentanecarboxylate, methyl 3,3-dimethoxycyclopentanecarboxylate (14.68 g, 78 mmol), in THF (100 mL) was cooled (0° C. ice bath) and treated with 1.0N lithium aluminum hydride in THF (74.1 mL, 74.1 mmol) by dropwise addition. Upon completion of the addition, the reaction was warmed to room temperature and stirred for 6 hrs. The reaction was quenched by slow addition of Na2SO4-10H2O (17 g). The suspension was stirred for 1 hr, treated with anhyd. Na2SO4, and filtered. The filtrate was concentrated to afford the target compound (12.01 g, 75.0 mmol, 96% yield) as a colourless oil. 1H NMR (500 MHz, CDCl3) δ ppm 3.54 (2 H, s), 3.20 (3 H, s), 3.19 (3 H, s), 2.21-2.32 (1 H, m), 1.99 (1H, dd, J=13.28, 9.00 Hz), 1.85-1.91 (1 H, m), 1.78-1.85 (2 H, m), 1.73-1.78 (1 H, m), 1.56 (1 H, dd, J=13.12, 7.32 Hz), 1.40-1.48 (1 H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.68 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
74.1 mL
Type
solvent
Reaction Step Two
Yield
96%

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